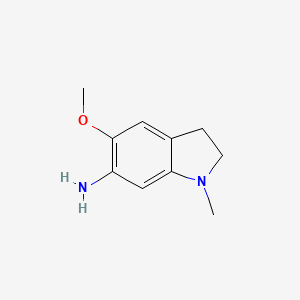

5-Methoxy-1-methylindolin-6-amine

Description

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

5-methoxy-1-methyl-2,3-dihydroindol-6-amine |

InChI |

InChI=1S/C10H14N2O/c1-12-4-3-7-5-10(13-2)8(11)6-9(7)12/h5-6H,3-4,11H2,1-2H3 |

InChI Key |

LAMUHGWFYNMFAF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C(C=C21)N)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Indoline Formation

The synthesis often begins with substituted anilines or 2-nitrophenol derivatives, which undergo cyclization to form the indoline core. For example, 5-methoxyaniline derivatives can be cyclized under reductive or acidic conditions to yield 5-methoxyindoline intermediates.

N-1 Methylation

Selective methylation at the nitrogen atom (N-1) of the indoline ring is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. For instance, treatment of 5-methoxyindoline with methyl iodide in the presence of a base like sodium hydride or potassium carbonate affords the N-methylated product in moderate to good yields.

Introduction of the 6-Amino Group

The amine group at the 6-position can be introduced via several routes:

Nitration followed by reduction: Nitration at the 6-position of the indoline ring followed by catalytic hydrogenation or chemical reduction (e.g., using tin(II) chloride or iron powder in acidic medium) converts the nitro substituent to an amino group.

Direct amination: In some cases, direct amination methods using amination reagents or transition-metal-catalyzed C–H amination can be employed, although these are less common.

Methoxylation at the 5-Position

The 5-methoxy substituent is generally introduced early in the synthesis by starting from 5-methoxyaniline or 5-methoxyphenol derivatives. Alternatively, methylation of a 5-hydroxyindoline intermediate using methylating agents (e.g., methyl iodide) under basic conditions can yield the methoxy group.

Representative Synthetic Route Example

A typical synthetic sequence based on literature findings is summarized below:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization | 5-Methoxyaniline, reductive cyclization | 70-85 | Formation of 5-methoxyindoline core |

| 2 | N-Methylation | Methyl iodide, NaH or K2CO3, DMF | 60-75 | Selective methylation at N-1 |

| 3 | Nitration | HNO3/H2SO4, low temperature | 50-65 | Introduction of nitro group at C-6 |

| 4 | Reduction of Nitro to Amine | H2, Pd/C or SnCl2/HCl | 80-90 | Conversion to 6-amino group |

Detailed Reaction Conditions and Mechanistic Insights

Cyclization

- The cyclization of 5-methoxyaniline to 5-methoxyindoline typically involves intramolecular nucleophilic attack facilitated by reductive conditions or acid catalysis.

- The reaction is often carried out in ethanol or other polar solvents at elevated temperatures (60–100 °C).

N-Methylation

- Methyl iodide is added dropwise to a suspension of 5-methoxyindoline and sodium hydride in anhydrous dimethylformamide (DMF) at 0 °C to room temperature.

- The reaction proceeds via nucleophilic substitution at nitrogen, with the base deprotonating the N-H to form a nucleophilic nitrogen anion.

Nitration

- Electrophilic aromatic substitution introduces the nitro group at the 6-position, favored due to the directing effects of the methoxy and indoline nitrogen.

- Controlled temperature (0–5 °C) is critical to avoid over-nitration or side reactions.

Reduction

- Catalytic hydrogenation using palladium on carbon under hydrogen atmosphere (1–3 atm) at room temperature efficiently reduces the nitro group to an amine.

- Alternatively, chemical reduction with tin(II) chloride in hydrochloric acid provides high yields.

Alternative Synthetic Approaches

Oxidative Cyanation and Subsequent Functionalization

- Oxidative cyanation of 2-oxindoles followed by reduction and methylation can provide access to substituted indolines, including methoxy derivatives.

- This method involves the use of transition metal catalysts and cyanide sources under oxidative conditions, followed by purification via flash chromatography.

Use of Protecting Groups

- Boc (tert-butoxycarbonyl) protection of amino groups during intermediate steps allows selective functionalization and prevents side reactions.

- Boc deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Summary Table of Key Synthetic Steps and Yields

Chemical Reactions Analysis

2,3-Dihydro-5-methoxy-1-methyl-1H-indol-6-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Major Products: The major products depend on the specific reaction conditions but can include various substituted indoles and reduced derivatives.

Scientific Research Applications

2,3-Dihydro-5-methoxy-1-methyl-1H-indol-6-amine has a wide range of scientific research applications:

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-methoxy-1-methyl-1H-indol-6-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Core Structural Differences

The following table highlights key structural distinctions between 5-Methoxy-1-methylindolin-6-amine and related compounds:

Functional Group Influence

- Methoxy Group Position: The 5-OCH₃ substitution is shared with 5-MeO-DALT and MMAI. In tryptamines (e.g., 5-MeO-DALT), this group enhances serotonin receptor affinity , whereas in aminoindanes (e.g., MMAI), it contributes to stimulant-like effects .

- Amine Position : The 6-NH₂ in the target compound contrasts with 2-NH₂ in MMAI and side-chain amines in tryptamines. This positional difference likely alters receptor interaction profiles.

- Methyl Group : The 1-CH₃ in the indoline core may reduce metabolic degradation compared to unmethylated analogs .

Pharmacological Activity

- 5-Methoxy-1-methylindolin-6-amine: No direct pharmacological data are available in the evidence.

- 5-MeO-DALT: Exhibits hallucinogenic effects at doses of 10–20 mg, likely via 5-HT₁A/₂A receptor agonism .

- MMAI : Reported to produce entactogenic effects akin to MDMA, though with reduced potency due to structural constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.